3-Fluorocyclobutyl 4-methylbenzenesulfonate
Overview
Description
3-Fluorocyclobutyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H13FO3S and a molecular weight of 244.29 g/mol . It is characterized by the presence of a fluorocyclobutyl group attached to a methylbenzenesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Fluorocyclobutyl 4-methylbenzenesulfonate typically involves the reaction of 3-fluorocyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
3-Fluorocyclobutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The fluorocyclobutyl group can be oxidized under specific conditions to form fluorocyclobutanone derivatives.
Reduction Reactions: The compound can be reduced to form cyclobutyl derivatives, although this is less common.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluorocyclobutyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Fluorocyclobutyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The fluorocyclobutyl group can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical synthesis .
Comparison with Similar Compounds
3-Fluorocyclobutyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
Cyclobutyl 4-methylbenzenesulfonate: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Chlorocyclobutyl 4-methylbenzenesulfonate: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
3-Bromocyclobutyl 4-methylbenzenesulfonate:
The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and altered electronic characteristics, making it distinct from its analogs .
Properties
IUPAC Name |
(3-fluorocyclobutyl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3S/c1-8-2-4-11(5-3-8)16(13,14)15-10-6-9(12)7-10/h2-5,9-10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUHSGZMRPVHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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